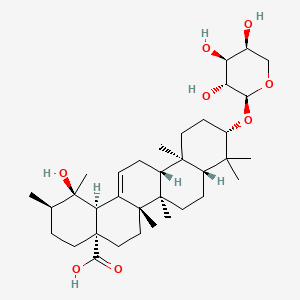![molecular formula C16H27NO3S B602861 Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine CAS No. 1206091-79-3](/img/structure/B602861.png)
Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine is an organic compound characterized by its complex structure, which includes a sulfonyl group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine typically involves multiple steps. One common method includes the sulfonylation of an amine precursor with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to amine derivatives under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research.
Comparación Con Compuestos Similares
- Dimethyl{[3-(methylethyl)-4-methoxyphenyl]sulfonyl}amine
- Dimethyl{[3-(methylethyl)-4-ethoxyphenyl]sulfonyl}amine
- Dimethyl{[3-(methylethyl)-4-butoxyphenyl]sulfonyl}amine
Uniqueness: Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.
Propiedades
Número CAS |
1206091-79-3 |
|---|---|
Fórmula molecular |
C16H27NO3S |
Peso molecular |
313.5g/mol |
Nombre IUPAC |
N,N-dimethyl-4-pentoxy-3-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H27NO3S/c1-6-7-8-11-20-16-10-9-14(12-15(16)13(2)3)21(18,19)17(4)5/h9-10,12-13H,6-8,11H2,1-5H3 |
Clave InChI |
BWWMHAQRBUIKKP-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B602784.png)










